

# Spectroscopic characterization of 3-Butyne-1-thiol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Butyne-1-thiol

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## Spectroscopic Characterization of 3-Butyne-1thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **3-butyne-1-thiol**, a bifunctional molecule of interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

#### **Predicted Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **3-butyne-1-thiol** based on its chemical structure and known spectroscopic trends.

#### Table 1: Predicted <sup>1</sup>H NMR Data for 3-Butyne-1-thiol

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.7	Triplet	2H	-CH <sub>2</sub> -SH
~2.4	Triplet	2H	-C≡C-CH₂-
~2.0	Triplet	1H	≡C-H
~1.4	Triplet	1H	-SH

### Table 2: Predicted <sup>13</sup>C NMR Data for 3-Butyne-1-thiol

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (δ 77.16 ppm)

Chemical Shift (δ, ppm)	Carbon Atom
~83	-C≡C-H
~70	-C≡C-H
~25	-CH2-SH
~20	-C≡C-CH₂-

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-

**Butyne-1-thiol** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
~3300	Strong, Sharp	≡C-H stretch	Terminal Alkyne
~2950-2850	Medium	C-H stretch	Alkane
~2600-2550	Weak	S-H stretch	Thiol
~2120	Medium, Sharp	C≡C stretch	Alkyne
~1450	Medium	C-H bend	Alkane
~650	Strong, Broad	≡C-H bend	Terminal Alkyne



Table 4: Predicted Mass Spectrometry (EI) Data for 3-

**Butvne-1-thiol** 

m/z	Predicted Relative Intensity	Possible Fragment
86	Moderate	[M]+ (Molecular Ion)
85	High	[M-H]+
53	High	[M-SH] <sup>+</sup>
39	High	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

#### **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **3-butyne-1-thiol**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Dissolve 5-25 mg of 3-butyne-1-thiol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.[1]
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
  - Transfer the solution to a clean 5 mm NMR tube.
  - If the sample is sensitive to oxidation, it may be beneficial to purge the sample with an inert gas like nitrogen or argon.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the <sup>13</sup>C NMR spectrum. This will require a larger number of scans than the <sup>1</sup>H spectrum due to the lower natural abundance of <sup>13</sup>C.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a single drop of neat 3-butyne-1-thiol directly onto the center of the ATR crystal.
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum.
  - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

#### **Mass Spectrometry (MS)**

- Sample Introduction (Direct Infusion or GC-MS):
  - Direct Infusion: Dissolve a small amount of 3-butyne-1-thiol in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.
  - Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.



- Ionization and Analysis:
  - Utilize Electron Ionization (EI) to generate fragments.
  - The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion, generating the mass spectrum.

## **Visualizations**

The following diagrams illustrate the structure, experimental workflow, and a key spectroscopic feature of **3-butyne-1-thiol**.

Caption: Molecular structure of 3-Butyne-1-thiol.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Predicted n+1 splitting pattern for the methylene protons adjacent to the thiol group in the ¹H NMR spectrum.

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#### References

- 1. NMR 溶剂 [b2b.sigmaaldrich.com]
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